pKa Reduction: 3-Fluoro-3-phenylazetidine is 2.86 Log Units Less Basic than its Non-Fluorinated Analog
Fluorination at the 3-position of 3-phenylazetidine dramatically reduces the compound's basicity. The predicted pKa of 3-fluoro-3-phenylazetidine is 7.77±0.40, compared to a predicted pKa of 10.63±0.40 for the non-fluorinated analog, 3-phenylazetidine . This represents a reduction of 2.86 log units, moving the compound's basicity from a strongly basic amine to a more neutral, physiologically relevant range.
| Evidence Dimension | Basicity (pKa) |
|---|---|
| Target Compound Data | pKa = 7.77±0.40 (predicted) |
| Comparator Or Baseline | 3-Phenylazetidine, pKa = 10.63±0.40 (predicted) |
| Quantified Difference | 2.86 log units (reduction) |
| Conditions | Predicted values from chemical structure databases |
Why This Matters
Reducing pKa from ~10.6 to ~7.8 significantly alters the compound's ionization state at physiological pH, which can improve membrane permeability and reduce off-target effects associated with highly basic amines.
